molecular formula C8H5BrF3NO B8795522 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone

1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone

Cat. No.: B8795522
M. Wt: 268.03 g/mol
InChI Key: YHSYRFXXJKYYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C8H5BrF3NO and its molecular weight is 268.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5BrF3NO

Molecular Weight

268.03 g/mol

IUPAC Name

1-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H5BrF3NO/c1-4(14)7-6(8(10,11)12)2-5(9)3-13-7/h2-3H,1H3

InChI Key

YHSYRFXXJKYYBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Br)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dissolve 1-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)ethanol (3.75 g, 0.01394 moles) in anhydrous THF (75 mL) and add MnO2 (12.1-24.2 g, 10 to 20 eq) at room temperature. Reflux the mixture under N2 atmosphere for 3 days. Cool the reaction mixture, filter through celite, wash the celite with THF (3×50 mL) and then concentrate under vacuum to afford the title compound as a colorless yellow oil.
Name
1-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)ethanol
Quantity
3.75 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
18.15 (± 6.05) g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 1-(5-amino-3-trifluoromethyl-pyridin-2-yl)-ethanone (408 mg, 2.0 mmol) in 75% sulfuric-acid (6 mL) at 0° C. add sodium nitrite (152 mg, 2.2 mmol) in water (1 mL). Stir the mixture for 30 minutes and add CuBr (343 mg, 2.4 mmol) and 48% HBr (2 mL). Heat the mixture at 60° C. for 30 minutes, cool to 0° C. and basify by dropwise addition of 10M sodium hydroxide. Extract the mixture with ethyl acetate (3×20 mL) and wash the combined organics with brine (50 mL). The organic extract is dried over MgSO4 and the solvent removed under reduced pressure to yield the title compound.
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
343 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.